molecular formula C7H9N3O3S B2845142 ethyl 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylate CAS No. 890094-03-8

ethyl 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylate

Cat. No.: B2845142
CAS No.: 890094-03-8
M. Wt: 215.23
InChI Key: YNMCSTRIXQIIPI-UHFFFAOYSA-N
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Description

ethyl 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylate is a heterocyclic compound that contains an isothiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of functional groups like amino, carbamoyl, and ester makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with suitable reagents to introduce the carbamoyl group at the 5-position and the amino group at the 4-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and solvent systems to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ethyl 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups allows it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with biological macromolecules .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c1-2-13-7(12)4-3(8)5(6(9)11)14-10-4/h2,8H2,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMCSTRIXQIIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NSC(=C1N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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